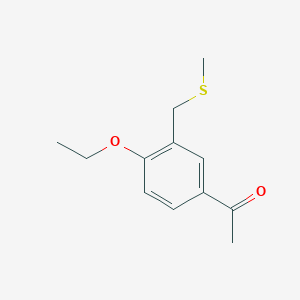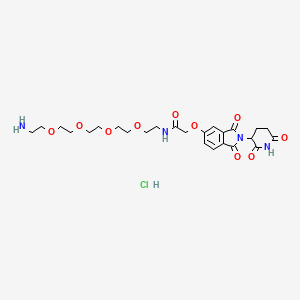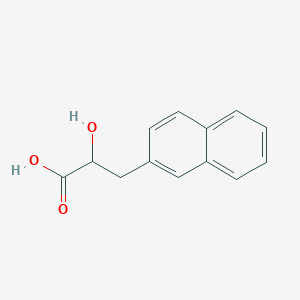
3-Acetamido-5,6-dichloropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-5,6-dichloropicolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an acetamido group at the third position and two chlorine atoms at the fifth and sixth positions on the picolinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-5,6-dichloropicolinic acid typically involves the acylation of 5,6-dichloropicolinic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Acetamido-5,6-dichloropicolinic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The chlorine atoms on the picolinic acid ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Acetamido-5,6-dichloropicolinic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a ligand in the study of metal ion coordination. Its ability to chelate metal ions makes it useful in understanding metal-protein interactions and enzyme mechanisms.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets can be exploited in drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its chemical properties make it effective in controlling unwanted vegetation and pests.
Mécanisme D'action
The mechanism of action of 3-Acetamido-5,6-dichloropicolinic acid involves its interaction with specific molecular targets. The acetamido group and chlorine atoms play a crucial role in binding to these targets, which can include enzymes, receptors, or metal ions. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit or activate enzymatic activity. Additionally, its ability to undergo various chemical reactions enables it to modulate biological pathways and processes.
Comparaison Avec Des Composés Similaires
- 3-Acetamido-5-chloropicolinic acid
- 3-Acetamido-6-chloropicolinic acid
- 3-Acetamido-5,6-dibromopicolinic acid
Comparison: Compared to its analogs, 3-Acetamido-5,6-dichloropicolinic acid exhibits unique reactivity due to the presence of two chlorine atoms. This enhances its ability to undergo substitution reactions and form stable complexes with metal ions. Additionally, the acetamido group provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H6Cl2N2O3 |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
3-acetamido-5,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-3(13)11-5-2-4(9)7(10)12-6(5)8(14)15/h2H,1H3,(H,11,13)(H,14,15) |
Clé InChI |
JVMNQKHMQGULRW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(N=C1C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)




![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)
![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)





